molecular formula C9H7ClS B13989365 6-Chloro-3-methylbenzo[b]thiophene

6-Chloro-3-methylbenzo[b]thiophene

Cat. No.: B13989365
M. Wt: 182.67 g/mol
InChI Key: RUSTZXQYPNFIRQ-UHFFFAOYSA-N
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Description

6-Chloro-3-methylbenzo[b]thiophene is a high-purity synthetic intermediate based on the privileged benzothiophene scaffold, a structure of significant interest in pharmaceutical development and organic materials science . The benzothiophene core serves as a versatile building block for constructing more complex molecules and is known for its diverse biological activities . Substituted benzothiophenes like this compound are frequently explored as key precursors in the synthesis of potential therapeutic agents, with the chloro and methyl substituents offering distinct sites for further functionalization and structure-activity relationship (SAR) studies . Researchers utilize this and related structures in the design and discovery of compounds with a range of biological activities, which have been reported to include antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, thiophene-based structures find applications beyond medicinal chemistry, such as in the development of organic semiconductors, corrosion inhibitors, and liquid crystals . 6-Chloro-3-methylbenzo[b]thiophene is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSTZXQYPNFIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-3-methylbenzo[b]thiophene typically involves the chlorination of the methyl-substituted benzo[b]thiophene core or the derivatization of benzo[b]thiophene-2-carboxylic acid derivatives. The key challenge is selective chlorination at the 6-position while maintaining the integrity of the thiophene ring and methyl substituent.

Chlorination of 3-Methylbenzo[b]thiophene Precursors

A common preparative route starts from 3-methylbenzo[b]thiophene or its carboxylic acid derivatives. Chlorination agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed to introduce the chlorine atom at the 6-position. The reaction is typically conducted under reflux with an inert solvent like acetonitrile or dioxane, often in the presence of a base such as triethylamine or pyridine to scavenge generated HCl and facilitate the reaction.

  • For example, treatment of 6-methylbenzo[b]thiophene-2-carboxylic acid with thionyl chloride in acetonitrile yields 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride, which can be further transformed into the target compound or its derivatives.

Conversion of Carboxylic Acid to Acid Chloride Intermediates

The acid chloride intermediate (3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride) is a key synthetic intermediate. It is prepared by reacting the corresponding carboxylic acid with thionyl chloride in the presence of pyridine, typically in acetonitrile solvent. This method avoids the use of more expensive coupling reagents and provides a high yield of the acid chloride.

  • Reaction conditions: room temperature to mild reflux, reaction times around 3 hours.
  • Purification: removal of triethylamine hydrochloride by filtration, evaporation under reduced pressure, and recrystallization from suitable solvents.

Amino Acid Derivative Formation and Hydrazide Synthesis

Following acid chloride formation, coupling with amino acid methyl esters in the presence of triethylamine and dioxane yields amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene. These intermediates can be further converted into hydrazides by refluxing with hydrazine hydrate in absolute ethanol.

  • Typical procedure: reflux for 2 hours, followed by overnight stirring at room temperature.
  • Purification: evaporation under reduced pressure and recrystallization.

Alternative Synthetic Routes via Cinnamic Acid Derivatives

An improved industrial process involves the conversion of cinnamic acid derivatives to 3-chlorobenzo[b]thiophene intermediates. The process includes:

  • Reaction of cinnamic acid with thionyl chloride and 4-dimethylaminopyridine (DMAP) in heptane at 50°C under nitrogen atmosphere.
  • Subsequent cyclization and chlorination steps in tetrahydrofuran (THF) solvent.
  • Saponification with sodium hydroxide in isopropanol to afford the target compound.

This method is advantageous for scale-up due to avoidance of costly coupling reagents and operational simplicity.

Reaction Conditions and Analytical Data Summary

Step Reagents & Conditions Solvent Temperature Time Purification Method Characterization Techniques
Chlorination of carboxylic acid Thionyl chloride, pyridine Acetonitrile Room temp to reflux ~3 hours Filtration, recrystallization IR, MS, NMR
Coupling with amino acid esters Triethylamine, dioxane Dioxane Room temperature 3 hours + overnight Recrystallization IR, 1H-NMR, MS
Hydrazide formation Hydrazine hydrate, absolute ethanol Ethanol Reflux 2 hours + overnight Recrystallization IR, 1H-NMR
Industrial route via cinnamic acid Thionyl chloride, DMAP, NaOH (saponification) Heptane, THF, isopropanol 50°C, room temp Several hours Filtration, recrystallization IR, MS

Research Findings and Perspectives

  • The preparation methods have been optimized for yield and purity, with triethylamine and pyridine playing crucial roles as bases to neutralize acidic by-products.
  • The acid chloride intermediate is versatile and serves as a precursor for various biologically active derivatives, including amino acid conjugates and hydrazones with potential antimicrobial and anticancer activities.
  • Industrial synthesis emphasizes cost-effectiveness and scalability, favoring routes that avoid expensive coupling reagents and utilize readily available starting materials like cinnamic acid derivatives.
  • Analytical data such as IR spectroscopy confirms characteristic functional groups: NH stretching (~3280-3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), carbonyl groups (~1660-1720 cm⁻¹), and C-Cl bonds (~710 cm⁻¹).
  • Mass spectrometry provides molecular ion peaks consistent with the molecular formula C10H6ClOS and fragmentation patterns supporting structural assignments.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylbenzo[b]thiophene varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair in cancer cells . By downregulating Mcl-1, the compound can induce apoptosis and enhance the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Chlorine at position 6 increases electrophilicity compared to methoxy or methyl groups, facilitating nucleophilic aromatic substitution reactions .
  • Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing substituents to the benzo[b]thiophene core, as seen in the synthesis of 6-chloro-3-methyl derivatives . Methoxy derivatives, in contrast, often rely on direct substitution or hydrolysis of precursor halides .

Reactivity in Hydrodesulfurization (HDS)

Thiophene derivatives vary significantly in reactivity during HDS, a critical process in petroleum refining. Evidence from hydrotreating studies indicates the following reactivity order:
Thiophene > Benzothiophene > Dibenzothiophene .

  • Methyl groups, however, may introduce steric hindrance, further modulating reactivity .
  • Comparison with Thiophene : Unsubstituted thiophene exhibits higher HDS reactivity due to its simpler structure and lower steric demands .

Table 2: Antifungal and Antiproliferative Activities of Selected Thiophene Derivatives

Compound Class Substituents Antifungal Activity (MIC, μg/mL) Antiproliferative Activity (IC₅₀, μM) Reference(s)
Cyclohexyl-[b]thiophene Cyclohexyl ring 2–16 (vs. Candida albicans) Not reported
6-Chloro-3-methylbenzo[b]thiophene 6-Cl, 3-CH₃ Data pending Data pending
Nicotinic acid-thiophene hybrids Varied arylidene moieties 8–32 (broad-spectrum) 12–45 (vs. HeLa cells)

Key Observations :

  • Substituent Impact : Cycloalkyl groups (e.g., cyclohexyl) enhance antifungal activity by improving membrane penetration . The chloro and methyl groups in 6-Chloro-3-methylbenzo[b]thiophene may similarly enhance bioactivity, though specific data remain unreported.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference(s)
6-Chloro-3-methylbenzo[b]thiophene 3.2 0.15 (in DMSO) 98–102
Benzo[b]thiophene 2.8 0.22 (in water) 32–34
6-Methoxybenzo[b]thiophene 2.5 0.45 (in ethanol) 56–58

Key Observations :

  • Lipophilicity : The chloro and methyl groups increase LogP compared to unsubstituted benzo[b]thiophene, suggesting improved membrane permeability .
  • Solubility : Methoxy derivatives exhibit higher solubility in polar solvents due to the oxygen atom's hydrogen-bonding capacity .

Biological Activity

6-Chloro-3-methylbenzo[b]thiophene is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies, research findings, and relevant data tables.

6-Chloro-3-methylbenzo[b]thiophene (C9H7ClS) features a benzothiophene structure with a chlorine atom at the 6-position and a methyl group at the 3-position. Its molecular formula is represented as follows:

  • Molecular Formula : C9H7ClS
  • Molecular Weight : 184.67 g/mol
  • CAS Number : 12398603

Antimicrobial Activity

Research has indicated that derivatives of 6-chloro-3-methylbenzo[b]thiophene exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Shedid et al. synthesized several amino acid derivatives of this compound and evaluated their antibacterial properties using the filter paper disc method. The results are summarized in Table 1.

Compound No.Gram-positive Activity (B. subtilis)Gram-positive Activity (S. aureus)Gram-negative Activity (E. coli)Gram-negative Activity (P. aeruginosa)
IInactiveInactiveInactiveInactive
VWeak (6 mm)InactiveWeak (7 mm)Inactive
VIIIWeak (8 mm)InactiveWeak (9 mm)Inactive
XXXIModerate (10 mm)Weak (5 mm)Weak (6 mm)Inactive
XXXIIStrong (11 mm)Moderate (7 mm)InactiveWeak (6 mm)

The study concluded that most derivatives were biologically inactive, but certain compounds displayed weak to moderate activity against specific bacterial strains, indicating potential for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antimicrobial activity, 6-chloro-3-methylbenzo[b]thiophene has been investigated for its anticancer properties. A study highlighted its role as a potential inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein implicated in cancer cell survival. The structure-activity relationship (SAR) analysis indicated that substitutions at the 3-position significantly enhanced binding affinities, suggesting that modifications to the compound could yield more potent anticancer agents .

The biological activity of 6-chloro-3-methylbenzo[b]thiophene is attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, chlorinated derivatives have been shown to affect neurotoxic pathways and may influence apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A case study involving the synthesis of hydrazone derivatives demonstrated that while many compounds derived from 6-chloro-3-methylbenzo[b]thiophene showed limited antibacterial activity, some exhibited significant inhibition against specific bacterial strains .
  • Anticancer Research : Another case study focused on the development of Mcl-1 inhibitors from benzothiophene derivatives, including 6-chloro-3-methylbenzo[b]thiophene. The findings suggested that these compounds could be valuable in designing new cancer therapies targeting Mcl-1 .

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